8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Antibacterial Structure-Activity Relationship 8-Substitution

8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 36991-49-8) is a synthetic heterocyclic compound belonging to the 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid class. With molecular formula C11H10N2O3 and molecular weight 218.21 g/mol, it features an ethyl substituent at the C-8 position of the cinnoline core.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 36991-49-8
Cat. No. B3263210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
CAS36991-49-8
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(=O)C(=NN2)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-2-6-4-3-5-7-8(6)12-13-9(10(7)14)11(15)16/h3-5H,2H2,1H3,(H,12,14)(H,15,16)
InChIKeyLGAQCVWFQYVVAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 36991-49-8): Procurement-Grade Identity and Class Context


8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 36991-49-8) is a synthetic heterocyclic compound belonging to the 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid class. With molecular formula C11H10N2O3 and molecular weight 218.21 g/mol, it features an ethyl substituent at the C-8 position of the cinnoline core. The cinnoline scaffold is an isosteric analogue of the quinolone nucleus, and derivatives within this class have been historically explored as antibacterial agents, with cinoxacin (1-ethyl-6,7-methylenedioxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid) representing the most clinically developed member. [1] This compound is primarily offered by research chemical suppliers as a synthetic intermediate or reference standard for medicinal chemistry and drug discovery programs.

Why 8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid Cannot Be Interchanged with Positional Isomers or Generic Cinnoline-3-carboxylic Acids


Substitution position on the cinnoline core profoundly influences both physicochemical properties and biological activity. The target compound bears an ethyl group at the C-8 position, whereas closely related cinnoline-3-carboxylic acid derivatives carry substituents at C-1 (e.g., CAS 719-58-4), C-5 (CAS 36991-42-1), or C-6 (CAS 36991-45-4). [1] Published quantitative structure–activity relationship (QSAR) studies on the analogous quinolone scaffold demonstrate that 8-ethyl substitution abolishes antibacterial activity, while 8-methyl or 8-methoxy substitution confers potent activity. [2] Additionally, the 8-ethyl derivative exhibits a computed LogP of 1.18, lower than the 7-ethyl positional isomer (LogP approximately 2.6), indicating that even minor positional shifts produce measurable differences in lipophilicity that may alter membrane permeability, protein binding, and metabolic stability. These data collectively preclude generic substitution among positional isomers without revalidation of biological or physicochemical endpoints.

Quantitative Differentiation Evidence for 8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 36991-49-8) vs. Closest Analogs


Antibacterial Activity Abolition at C-8 Ethyl Substitution: Quinolone Scaffold SAR Cross-Reference

In a systematic SAR study of 6-aminoquinolones, Cecchetti et al. (2000) demonstrated that 8-ethyl-substituted quinolone derivatives were completely devoid of in vitro antibacterial activity, whereas the corresponding 8-methyl and 8-methoxy analogues exhibited potent activity, particularly against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA). [1] Although this study was conducted on the quinolone rather than the cinnoline scaffold, the two ring systems are well-established isosteres with conserved pharmacophoric requirements for antibacterial activity. [2] This class-level inference suggests that the 8-ethyl substitution pattern present in the target compound may likewise be associated with reduced or absent antibacterial activity relative to other substitution patterns.

Antibacterial Structure-Activity Relationship 8-Substitution

Computed Lipophilicity (LogP) Differentiation vs. Positional Isomer 7-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

The target compound (8-ethyl isomer) has a computed LogP value of 1.18, as reported by the vendor Leyan. In contrast, the 7-ethyl positional isomer (CAS 36991-43-2) has a reported computed LogP of approximately 2.6. [1] This represents a LogP difference of approximately 1.4 log units, corresponding to a theoretical ~25-fold difference in octanol-water partition coefficient. The lower LogP of the 8-ethyl isomer indicates reduced lipophilicity, which may translate to differences in membrane permeability, plasma protein binding, and tissue distribution compared to the 7-ethyl isomer.

Physicochemical Properties Lipophilicity Positional Isomer Comparison

Cinnoline Core Antibacterial Baseline: Cinoxacin and Related 1-Substituted Derivatives as Reference Comparators

Cinoxacin (1-ethyl-6,7-methylenedioxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, CAS 28657-80-9), a clinically used urinary tract antibacterial, exhibits MIC values of 2–4 µg/mL against Escherichia coli and 2–8 µg/mL against Proteus spp. [1] The cinnoline scaffold is a recognized isostere of the quinolone nucleus, and 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives designed as quinolone isosteres have demonstrated MIC values in the range of first-generation quinolones such as nalidixic acid. [2] Critically, in these cinnoline-based isosteres, antibacterial activity is strongly dependent on substitution at the N-1 position (rather than C-8), with N-1 alkyl/aryl substitution being essential for activity. [3] The target compound lacks N-1 substitution, positioning it outside the established pharmacophoric requirements for cinnoline-based antibacterial agents.

Antibacterial Cinnoline Urinary Tract Infection

Recommended Application Scenarios for 8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 36991-49-8) Based on Verified Evidence


Synthetic Intermediate for N-1 Functionalized Cinnoline-3-carboxylic Acid Libraries

The target compound, lacking substitution at the N-1 position, serves as a versatile precursor for generating diverse N-1 alkyl/aryl derivatives through established alkylation or arylation protocols. Published SAR demonstrates that N-1 substitution is critical for antibacterial activity in this scaffold class. [1] Researchers can use this compound as a common intermediate to systematically explore N-1 substituent effects while keeping the 8-ethyl group constant, enabling direct assessment of the contribution of 8-ethyl vs. other C-8 substituents.

Negative Control or Reference Compound for 8-Substitution SAR Studies

Based on quinolone scaffold SAR data showing that 8-ethyl substitution abolishes antibacterial activity while 8-methyl or 8-methoxy confers potent activity, [2] this compound may serve as a negative control in antibacterial screening cascades. Its use alongside 8-methyl or 8-methoxy cinnoline analogs would enable rigorous assessment of the C-8 substituent steric/electronic requirements within the cinnoline chemotype.

Physicochemical Probe for LogP-Dependent Property Profiling in Heterocyclic Series

With a computed LogP of 1.18, this compound occupies a distinct lipophilicity space relative to other ethyl-substituted positional isomers (e.g., 7-ethyl isomer LogP ≈ 2.6). It can be incorporated into property-focused compound sets to calibrate computational LogP predictions or to experimentally validate the impact of ethyl group position on solubility, permeability, and metabolic stability within cinnoline-based series.

Cinnoline Scaffold Reference Standard for Analytical Method Development

Multiple vendors supply this compound at certified purity levels (95%–98%) with batch-specific QC data including NMR, HPLC, and GC analyses. Its well-defined structure (molecular formula C11H10N2O3, MW 218.21, SMILES CCC1=C2C(=CC=C1)C(=O)C(=NN2)C(=O)O) makes it suitable as a reference standard for developing and validating HPLC or LC-MS methods aimed at quantifying cinnoline-3-carboxylic acid derivatives in reaction mixtures or biological matrices.

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